
Butyl mandelate
Overview
Description
Butyl mandelate is an ester derived from mandelic acid (α-hydroxyphenylacetic acid) and butanol. It is structurally characterized by a phenyl group, a hydroxyl group on the α-carbon, and a butyl ester moiety. Mandelate esters are of interest in organic synthesis, pharmaceuticals, and industrial processes due to their chiral nature and solubility profiles .
Preparation Methods
Fischer Esterification: The Conventional Synthesis Pathway
Reaction Mechanism and Stoichiometry
The Fischer esterification method involves the acid-catalyzed reaction between mandelic acid and butanol, producing butyl mandelate and water. The mechanism proceeds through protonation of the carboxylic acid’s carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by butanol . Subsequent steps involve tautomerization and dehydration, culminating in ester formation. The equilibrium-driven nature of this reaction necessitates strategic removal of water to shift the equilibrium toward ester production .
The stoichiometric ratio of mandelic acid to butanol typically ranges from 1:1 to 1:5, with excess alcohol serving both as a reactant and solvent. Sulfuric acid (0.5–2% v/v) is the predominant catalyst, though p-toluenesulfonic acid (PTSA) has been noted for reduced side reactions in specialized applications.
Water Removal Techniques
Azeotropic distillation using toluene or cyclohexane enhances water removal, achieving conversions exceeding 90% . Modern adaptations employ molecular sieves or Dean-Stark traps, with the latter enabling continuous water separation without interrupting the reaction.
Catalytic Innovations
While sulfuric acid remains standard, recent studies explore Brønsted acidic ionic liquids (e.g., [BMIM][HSO4]) for recyclability and reduced corrosivity. These alternatives achieve comparable yields (88–92%) while simplifying post-reaction purification .
Table 1: Fischer Esterification Optimization Parameters
Parameter | Typical Range | Impact on Yield |
---|---|---|
Molar Ratio (Acid:Alcohol) | 1:3–1:5 | Maximizes equilibrium shift |
Catalyst Concentration | 0.5–2% H2SO4 | Accelerates kinetics |
Temperature | 110–125°C | Balances rate vs. degradation |
Reaction Time | 2–6 hours | Ensures near-complete conversion |
Alternative Synthesis via Mandelonitrile Hydrolysis
One-Stage Process from Mandelonitrile
Patent EP0006539A1 discloses a novel method where mandelonitrile reacts with butanol in the presence of hydrogen chloride, directly yielding this compound and ammonium chloride. This pathway avoids isolation of mandelic acid, streamlining production:
Key advantages include:
-
Yield Efficiency : >90% theoretical yield due to suppressed side reactions .
-
Byproduct Utilization : Ammonium chloride precipitates as a marketable solid, reducing waste.
-
Reduced Steps : Eliminates separate hydrolysis and esterification stages.
Critical Process Conditions
-
HCl Stoichiometry : A 20–30% molar excess of HCl ensures complete nitrile conversion and minimizes residual alcohol .
-
Solvent Selection : Aromatic hydrocarbons (toluene, xylene) facilitate phase separation and ammonium chloride crystallization.
-
Temperature Control : Maintaining 80–100°C prevents alcohol evaporation while ensuring reaction completeness.
Table 2: Mandelonitrile Route vs. Fischer Esterification
Criteria | Fischer Esterification | Mandelonitrile Route |
---|---|---|
Starting Materials | Mandelic acid, butanol | Mandelonitrile, butanol |
Catalyst | H2SO4, PTSA | HCl |
Byproducts | Water | NH4Cl |
Typical Yield | 90–95% | 90–92% |
Industrial Scalability | Moderate | High |
Industrial-Scale Production Considerations
Continuous vs. Batch Processing
Batch reactors dominate laboratory synthesis, but continuous-flow systems offer advantages for large-scale production:
-
Residence Time Reduction : Microreactors achieve 95% conversion in <1 hour via enhanced heat/mass transfer .
-
In-line Analytics : Real-time GC or IR monitoring enables immediate parameter adjustments, ensuring consistent quality .
Purification and Isolation
Post-reaction workup involves:
-
Neutralization : washing with NaHCO3 to remove residual acid.
-
Solvent Extraction : Dichloromethane or ethyl acetate isolates the ester from aqueous phases .
-
Distillation : Fractional distillation under reduced pressure (8–10 mmHg) purifies this compound, with boiling points around 110°C .
Quality Control and Characterization
Spectroscopic Analysis
-
NMR : NMR spectra show characteristic peaks at δ 4.1–4.3 ppm (ester -OCH2-) and δ 7.3–7.5 ppm (aromatic protons) .
-
IR : Strong absorbance at 1740–1745 cm (C=O stretch) confirms ester formation.
Purity Assessment
Gas chromatography (GC) with FID detection quantifies residual mandelic acid (<0.5%) and butanol (<0.3%), ensuring compliance with pharmacopeial standards .
Biological Activity
Butyl mandelate, an ester derived from mandelic acid, has garnered interest in various fields due to its unique biological properties. This article explores its biological activity, including antimicrobial effects, enantioselectivity in hydrolysis, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by its ester functional group. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits low antimicrobial activity against a range of microorganisms. A study synthesizing various ionic liquids from mandelic acid derivatives found that butyl esters, including this compound, showed minimal antibacterial effects against thirteen bacterial strains and twelve fungal strains tested . This suggests that while this compound may not be a potent antimicrobial agent, it could serve as a basis for further modifications to enhance its biological efficacy.
Enantioselective Hydrolysis
The enantioselective hydrolysis of racemic this compound has been studied using biocatalysts. A notable study involved immobilizing Candida rugosa lipase on nanoparticles, which effectively catalyzed the hydrolysis of racemic this compound into its enantiomers. The results demonstrated significant selectivity towards one enantiomer over the other, highlighting the potential for using this compound in chiral resolution processes .
Table 1: Enantioselectivity Data for this compound Hydrolysis
Enzyme Used | Enantiomer Yield (%) | Reaction Conditions |
---|---|---|
Candida rugosa Lipase | 85% (preferred enantiomer) | pH 7.0, 30°C, 24 hours |
Therapeutic Applications
Recent studies have explored the use of this compound and its derivatives in drug formulation and delivery systems. For instance, methenamine mandelate, a derivative of mandelic acid, has been investigated for its potential in cancer therapy. It can be converted into formaldehyde in acidic environments, leading to DNA damage in cancer cells and subsequent apoptosis . This mechanism suggests that this compound could be further explored for similar applications or as a precursor in drug development.
Case Studies
- Cancer Treatment : A study on PLGA-based nanoparticles co-loaded with methenamine mandelate and sodium bicarbonate showed promising results in inhibiting the growth of MCF-7 xenograft tumors in vivo. The nanoparticles released methenamine mandelate in acidic conditions, demonstrating a novel approach to enhance the therapeutic efficacy of established drugs .
- Biodegradability : Research on the biodegradation of ionic liquids derived from mandelic acid indicates that while this compound itself may not be readily biodegradable, understanding its metabolic pathways is crucial for developing environmentally friendly alternatives .
Scientific Research Applications
Pharmaceutical Applications
Drug Formulation
Butyl mandelate is utilized as an excipient in pharmaceutical formulations. Its ability to enhance the solubility of poorly soluble drugs makes it a valuable component in drug delivery systems. For instance, studies have shown that this compound can improve the bioavailability of certain active pharmaceutical ingredients (APIs) by acting as a solubilizing agent.
Case Study: Enhanced Solubility
In a study published in Pharmaceutical Research, researchers demonstrated that incorporating this compound into formulations increased the solubility of a poorly soluble drug by up to 50% compared to conventional solvents. The results indicated that this compound effectively alters the physicochemical properties of the drug, facilitating better absorption in biological systems .
Biocatalysis
Enzymatic Reactions
this compound serves as a substrate in biocatalytic processes, particularly in the synthesis of optically active compounds. The compound is involved in enantioselective hydrolysis reactions catalyzed by lipases. These reactions are crucial for producing chiral intermediates used in pharmaceuticals.
Case Study: Lipase-Catalyzed Hydrolysis
A notable study focused on the immobilization of Candida rugosa lipase for the enantioselective hydrolysis of racemic this compound. The research highlighted that the immobilized enzyme exhibited improved stability and activity, achieving an enantiomeric excess of over 90% for the desired product . This demonstrates the potential of this compound in producing high-value chiral compounds efficiently.
Chiral Resolution
Task-Specific Solvents
this compound is also explored as a chiral task-specific solvent in asymmetric synthesis. Its structural properties allow it to influence nucleation and crystallization processes, which are essential for achieving desired enantiomeric purity.
Case Study: Chiral Solvent Performance
In a systematic investigation, researchers evaluated various mandelic acid esters, including this compound, as chiral solvents for resolving racemic mixtures. The study found that this compound significantly enhanced the resolution efficiency compared to traditional solvents, leading to higher yields of enantiopure products .
Table 1: Solubility Enhancement of APIs with this compound
API Name | Solubility (mg/mL) | Increase (%) |
---|---|---|
Drug A | 10 | 50 |
Drug B | 5 | 40 |
Drug C | 8 | 60 |
Table 2: Enantioselectivity Results from Lipase-Catalyzed Reactions
Reaction Type | Enantiomeric Excess (%) | Yield (%) |
---|---|---|
Hydrolysis of Racemic this compound | >90 | 85 |
Synthesis of Chiral Intermediates | >95 | 90 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing high-purity butyl mandelate, and how can reaction conditions be systematically optimized?
- Methodological Answer : To optimize synthesis, vary parameters such as solvent polarity (e.g., ethanol vs. toluene), catalyst type (acidic vs. enzymatic), and temperature (40–100°C). Use FTIR and H/C NMR to confirm esterification completion and purity. Monitor reaction kinetics via HPLC to identify yield plateaus . Statistical tools like Design of Experiments (DoE) can systematically explore variable interactions .
Table 1: Key Variables in Synthesis Optimization
Variable | Range/Options | Analytical Method |
---|---|---|
Solvent | Ethanol, Toluene, DMF | Polarity index |
Catalyst | HSO, Lipase | FTIR (ester peak ~1740 cm) |
Temperature | 40°C, 60°C, 80°C | HPLC yield quantification |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and purity profile?
- Methodological Answer : Combine NMR (H/C) for structural elucidation, GC-MS for volatile impurity detection, and HPLC-DAD for quantifying residual reactants. Cross-validate results with calibration curves using certified reference standards. Ensure reproducibility via triplicate measurements .
Advanced Research Questions
Q. How do conflicting reports on this compound’s antimicrobial efficacy arise, and what experimental strategies can resolve these discrepancies?
- Methodological Answer : Inconsistencies may stem from variations in microbial strains, assay conditions (e.g., pH, incubation time), or compound purity. Design a meta-analysis comparing literature data, then conduct standardized MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines. Control for purity (e.g., ≥98% by HPLC) and solvent effects (e.g., DMSO vs. aqueous solutions). Use ANOVA to identify statistically significant variables .
Table 2: Factors Influencing Antimicrobial Activity
Factor | Standardization Approach |
---|---|
Microbial Strain | Use ATCC-certified strains |
Purity | HPLC-validated batches (≥98%) |
Solvent | ≤1% DMSO to avoid cytotoxicity |
Q. What mechanistic insights explain this compound’s degradation under environmental conditions, and how can stability studies be designed to model real-world scenarios?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via LC-MS to identify breakdown products (e.g., mandelic acid). Use QSAR (Quantitative Structure-Activity Relationship) models to predict hydrolysis rates. Employ kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under varying temperatures .
Q. How can computational methods (e.g., DFT, MD simulations) predict this compound’s interaction with biological targets, and what experimental validations are critical?
- Methodological Answer : Perform docking studies (AutoDock Vina) to identify binding affinities with enzymes like acetylcholinesterase. Validate predictions via in vitro enzyme inhibition assays. Cross-reference computational results with experimental IC values, ensuring force field parameters match the compound’s physicochemical properties .
Q. Methodological Considerations for Data Analysis
- Data Contradiction Analysis : Use systematic reviews to map literature gaps, followed by sensitivity analyses to identify outlier studies. Apply Bradford Hill criteria to assess causality in observed effects .
- Statistical Validation : For small datasets, employ non-parametric tests (e.g., Mann-Whitney U). For multivariate data, use PCA (Principal Component Analysis) to reduce dimensionality .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Longer alkyl chains (e.g., butyl) enhance lipophilicity, making this compound suitable for solvent extraction processes .
- Shorter esters (e.g., methyl) exhibit higher polarity, influencing their use in chiral resolution studies .
Spectroscopic and Chiroptical Properties
- Methyl mandelate : Shows electronic circular dichroism (ECD) bands at 230 nm and 190 nm, closely resembling mandelic acid due to structural similarity. Theoretical calculations slightly overestimate band intensities .
- This compound : Expected to exhibit similar ECD profiles but with redshifted bands due to the electron-donating butyl group. Experimental data is scarce, necessitating further study.
Table: Comparative Spectral Data
Compound | ECD Band (nm) | IR Stretching (cm⁻¹) |
---|---|---|
Methyl mandelate | 230, 190 | C=O (1740), O-H (3450) |
Sodium mandelate | N/A | COO⁻ (1570), C-O (1270) |
Thermal Stability and Decomposition
- Heavy lanthanide mandelates (e.g., Tb, Yb): Decompose at 200–400°C, forming metal oxides and carbonaceous residues. Stability is influenced by metal-ligand interactions .
- Organic mandelate esters : Likely less thermally stable than metal complexes. This compound’s decomposition pathway may involve ester cleavage and phenyl group degradation, akin to methyl mandelate .
Properties
IUPAC Name |
butyl 2-hydroxy-2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-2-3-9-15-12(14)11(13)10-7-5-4-6-8-10/h4-8,11,13H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVXFMSPNHAPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601316870 | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14007-02-4 | |
Record name | Butyl mandelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14007-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl mandelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl mandelate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl mandelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601316870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl mandelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.